4,5-Dinitronaphthalene-2-sulfonyl chloride
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Overview
Description
4,5-Dinitronaphthalene-2-sulfonyl chloride is a chemical compound belonging to the family of naphthalene sulfonic acids. It is characterized by its yellow crystalline powder form and is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 4,5-Dinitronaphthalene-2-sulfonyl chloride involves nitration and sulfonation reactions. The typical synthetic route includes the nitration of naphthalene followed by sulfonation and chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by chlorosulfonic acid for sulfonation .
Chemical Reactions Analysis
4,5-Dinitronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of nitro groups, which are electron-withdrawing and activate the aromatic ring towards nucleophilic attack.
Reduction Reactions: The nitro groups can be reduced to amino groups under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid derivatives.
Scientific Research Applications
4,5-Dinitronaphthalene-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: It serves as a reagent in biochemical assays and labeling of biomolecules.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dinitronaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of sulfonamide linkages . This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
4,5-Dinitronaphthalene-2-sulfonyl chloride can be compared with other sulfonyl chlorides and nitroaromatic compounds:
4-Nitrobenzenesulfonyl chloride: Similar in reactivity but differs in the aromatic ring structure.
2,4-Dinitrobenzenesulfonyl chloride: Has two nitro groups but in different positions on the benzene ring.
Naphthalene-2-sulfonyl chloride: Lacks the nitro groups, making it less reactive in certain substitution reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both nitro and sulfonyl chloride groups.
Properties
IUPAC Name |
4,5-dinitronaphthalene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O6S/c11-20(18,19)7-4-6-2-1-3-8(12(14)15)10(6)9(5-7)13(16)17/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARCTXNWRXRKBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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